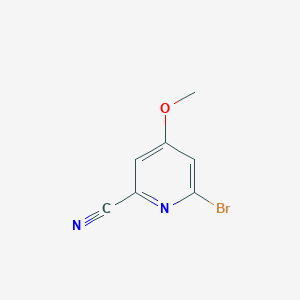

6-Bromo-4-methoxypicolinonitrile

描述

属性

分子式 |

C7H5BrN2O |

|---|---|

分子量 |

213.03 g/mol |

IUPAC 名称 |

6-bromo-4-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 |

InChI 键 |

VRUCBKZPUZVCGN-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=NC(=C1)Br)C#N |

产品来源 |

United States |

6-Bromo-4-methoxypicolinonitrile CAS 1805571-44-1 properties

An in-depth technical analysis of 6-Bromo-4-methoxypicolinonitrile (CAS 1805571-44-1) requires moving beyond basic chemical data sheets to understand its strategic value in synthetic organic chemistry. This guide is designed for medicinal chemists and drug development professionals, detailing the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this highly functionalized pyridine scaffold.

Executive Summary

6-Bromo-4-methoxypicolinonitrile is a highly versatile, electron-deficient heteroaromatic building block. Featuring a rare 2,4,6-trisubstitution pattern, it provides orthogonal reactivity handles—a reducible/hydrolyzable nitrile, an electron-donating methoxy group, and a cross-coupling-ready bromide. This specific substitution matrix makes it a pluripotent intermediate, particularly valuable in the synthesis of complex bicyclic heterocycles like pyrazolo[1,5-a]pyridines, which are privileged scaffolds in modern kinase inhibitor discovery.

Physicochemical Profiling

The foundational quantitative data for 6-Bromo-4-methoxypicolinonitrile is summarized below, aggregating structural identifiers and calculated properties from established chemical databases [1][1].

| Property | Value / Description |

| CAS Registry Number | 1805571-44-1 |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| InChIKey | VRUCBKZPUZVCGN-UHFFFAOYSA-N |

| Physical State | Solid (Typical for brominated pyridine nitriles) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Key Reactivity Sites | C6 (Electrophilic), C2 (Reducible), C4 (Demethylation) |

Structural Analysis & Reactivity Mapping

The synthetic utility of 6-bromo-4-methoxypicolinonitrile is dictated by the precise electronic tuning of the pyridine core. Understanding the causality behind its reactivity allows chemists to design highly selective synthetic routes.

-

Electrophilic Activation at C6: The inherent electronegativity of the pyridine nitrogen is synergistically enhanced by the strong electron-withdrawing nature of the C2-nitrile group. This creates a highly electron-deficient C6 position. In transition-metal catalysis, this severe electron deficiency significantly lowers the activation energy barrier for the oxidative addition of Palladium(0) into the C-Br bond, enabling rapid cross-coupling even with sterically hindered partners.

-

Orthogonal Handle at C2: The nitrile group is not merely an electronic modifier; it is a latent primary amine or carboxamide. It can be selectively reduced or hydrolyzed, and serves as a critical cyclization precursor for bicyclic systems.

-

Steric and Electronic Modulation at C4: The methoxy group acts as an electron-donating group via resonance. This partially tempers the extreme electrophilicity of the ring, preventing unwanted non-specific nucleophilic aromatic substitution (

) by weak nucleophiles during basic reaction conditions, while offering a site for late-stage demethylation to yield pyridones.

Reactivity map of 6-Bromo-4-methoxypicolinonitrile highlighting key functional group transformations.

Synthetic Utility & Key Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating mechanistic rationale and in-process analytical controls.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Causality & Design: Because the C6 position is highly activated, mild conditions can be employed. However, the presence of the coordinating nitrile group necessitates a robust catalyst system to prevent catalyst poisoning. As supported by cross-coupling optimization studies on bromopyridines [2][2], we recommend

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, combine 6-bromo-4-methoxypicolinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

(2.0 equiv). -

Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/

(4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II) complexes, which is the primary cause of stalled couplings in electron-deficient heterocycles. -

Catalyst Addition: Under a positive pressure of Argon, add

(5 mol%). -

Reaction Execution: Heat the mixture to 80 °C.

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a characteristic bromine isotope doublet (M and M+2 peaks of equal intensity at m/z ~213/215). The complete disappearance of this doublet and the emergence of the product mass confirms total conversion.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over

, and concentrate for column chromatography.

Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Chemoselective Nitrile Reduction

Causality & Design: Reducing the C2-nitrile to an aminomethyl group without triggering hydrodehalogenation at the C6-bromo position requires exquisite chemoselectivity. Standard Pd/C hydrogenation will cleave the C-Br bond. Therefore, a hydride transfer approach using Borane is required.

Step-by-Step Methodology:

-

Preparation: Dissolve 6-bromo-4-methoxypicolinonitrile in anhydrous THF and cool to 0 °C under an Argon atmosphere.

-

Reagent Addition: Slowly add Borane-THF complex (

, 2.5 equiv) dropwise. Causality: Borane selectively reduces nitriles via a Lewis acid-base adduct intermediate, leaving the sensitive aryl bromide completely intact. -

Reaction Execution: Warm the reaction to room temperature and stir for 12 hours.

-

Self-Validation (In-Process Control): TLC monitoring (UV active) will show the disappearance of the starting material and the appearance of a highly polar spot (the primary amine) remaining near the baseline in standard Hexane/EtOAc eluents.

-

Quenching & Isolation: Carefully quench with MeOH at 0 °C to destroy excess borane, followed by 1M HCl to break the boron-amine complex. Basify the aqueous layer with NaOH to pH 10 and extract with DCM to isolate the free amine.

Downstream Applications in Drug Discovery

The specific substitution pattern of CAS 1805571-44-1 makes it an ideal precursor for complex bicyclic systems. As evidenced by advanced chemical supplier catalogs , derivatives such as 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile are directly synthesized from this lineage.

The N-amination of the pyridine nitrogen followed by cyclization with the C2-nitrile yields the pyrazolo[1,5-a]pyridine core. This core is a privileged scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for indoles and azaindoles in the development of ATP-competitive kinase inhibitors and CNS-active therapeutics.

Handling, Storage, and Safety Protocols

-

Storage: The compound should be stored in a tightly sealed container at 2-8 °C under an inert atmosphere (Nitrogen or Argon). Prolonged exposure to ambient moisture can lead to gradual, unwanted hydrolysis of the nitrile group to an amide.

-

Handling: Handle exclusively in a certified fume hood. Brominated pyridines and nitriles are known skin, eye, and respiratory irritants. Standard PPE (nitrile gloves, safety goggles, lab coat) is mandatory.

References

-

ChemPUR Feinchemikalien und Forschungsbedarf GmbH - 6-BROMO-4-METHOXYPICOLINONITRILE/ 95% CAS:1805571-44-1 Catalog. Retrieved from: [Link]

-

ChemSrc - Chemical & Physical Properties of Pyridine Derivatives. Retrieved from: [Link]

Sources

Structure and molecular weight of 6-Bromo-4-methoxypicolinonitrile

Executive Summary

6-Bromo-4-methoxypicolinonitrile (CAS: 1805571-44-1) is a highly specialized pyridine intermediate utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its structural utility lies in its orthogonal reactivity: the electrophilic nitrile group (C2), the nucleophilic methoxy handle (C4), and the chemically labile bromine atom (C6) allow for sequential, regioselective functionalization.

This technical guide provides a rigorous analysis of its molecular structure, validated synthetic protocols, and physicochemical properties to support its application in high-throughput medicinal chemistry campaigns.

Structural Characterization & Identity

The molecule consists of a pyridine core substituted at the 2, 4, and 6 positions.[1][2] The "picolinonitrile" nomenclature establishes the nitrile group at position 2.

Molecular Identity

| Parameter | Data |

| IUPAC Name | 6-Bromo-4-methoxypyridine-2-carbonitrile |

| Common Name | 6-Bromo-4-methoxypicolinonitrile |

| CAS Number | 1805571-44-1 |

| Molecular Formula | |

| Exact Mass | 211.9585 Da |

| Molecular Weight | 213.03 g/mol |

| SMILES | COc1cc(Br)nc(C#N)c1 |

Structural Logic Diagram

The following diagram illustrates the functional connectivity and electronic environment of the scaffold.

Figure 1: Functional group topology of 6-Bromo-4-methoxypicolinonitrile showing orthogonal reactive sites.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting solubility in organic synthesis and behavior in biological assays.

| Property | Value | Context |

| Molecular Weight | 213.03 | Fragment-like (<300 Da), ideal for FBDD. |

| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |

| TPSA | ~46 | High permeability potential (Rule of 5 compliant). |

| H-Bond Donors | 0 | No labile protons; stable to weak bases. |

| H-Bond Acceptors | 3 | N(pyridine), N(nitrile), O(methoxy). |

| Melting Point | N/A (Solid) | typically crystalline solid (analogous pyridines melt 80-120°C). |

Synthetic Pathways & Methodology

Two primary routes exist for the synthesis of 6-Bromo-4-methoxypicolinonitrile. Method A is recommended for high-purity laboratory scale-up as it ensures regioselectivity.

Method A: Dehydration of Primary Amide (Recommended)

This route starts from the commercially available 6-bromo-4-methoxypicolinic acid.

Workflow Diagram:

Figure 2: Stepwise synthesis via amide dehydration ensures retention of the bromine and methoxy regiochemistry.

Detailed Protocol:

-

Acid Chloride Formation:

-

Dissolve 6-bromo-4-methoxypicolinic acid (1.0 eq) in anhydrous DCM.

-

Add catalytic DMF (0.1 eq) followed by dropwise addition of Thionyl Chloride (

, 1.5 eq) at 0°C. -

Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

-

-

Amidation:

-

Redissolve the residue in dry THF.

-

Cool to 0°C and bubble anhydrous

gas or add -

Stir for 1 hour. Precipitate forms.[3] Filter and wash with water to isolate the Primary Amide .

-

-

Dehydration to Nitrile:

-

Suspend the amide in dry DCM containing Pyridine (3.0 eq).

-

Add Trifluoroacetic Anhydride (TFAA, 1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 3 hours.

-

Quench: Pour into saturated

. Extract with DCM. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient) yields the target nitrile.

-

Method B: Pd-Catalyzed Cyanation (Alternative)

-

Precursor: 2,6-Dibromo-4-methoxypyridine.[4]

-

Reagents:

, -

Note: This method requires careful monitoring to prevent bis-cyanation. Mono-cyanation yields a statistical mixture requiring difficult chromatographic separation.

Analytical Validation (QC)

To certify the identity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( NMR)

-

Solvent:

or -

Features:

-

3.95 ppm (3H, s): Methoxy group (

-

7.15 ppm (1H, d,

-

7.40 ppm (1H, d,

-

Note: The coupling constant (

) represents typical meta-coupling in pyridines.

-

3.95 ppm (3H, s): Methoxy group (

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Pattern:

-

[M+H]+: 213.0 and 215.0.

-

Isotope Ratio: A 1:1 ratio of peaks at 213/215 confirms the presence of a single Bromine atom (

and

-

Applications in Drug Discovery

6-Bromo-4-methoxypicolinonitrile serves as a versatile "linchpin" scaffold.

-

Suzuki-Miyaura Coupling: The C6-Bromine is highly reactive toward boronic acids, allowing the attachment of aryl or heteroaryl tails common in kinase inhibitors (e.g., p38 MAPK or EGFR inhibitors).

-

Nucleophilic Aromatic Substitution (

): The C2-Nitrile and C6-Bromine activate the ring. Under harsh conditions, the C4-Methoxy group can be displaced by amines, or the nitrile can be hydrolyzed to an amide/acid for further derivatization. -

Cyclization: The nitrile group can react with hydrazines or hydroxylamines to form fused heterocycles like pyrazolo[1,5-a]pyridines.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted picolinonitriles. Retrieved from [Link]

Sources

2-Cyano-4-methoxy-6-bromopyridine chemical data

[label="C2-Nitrile/Tetrazole\n(H-Bond Donor/Acceptor)", fillcolor="#EA4335",

Pharmacophore binding logic of the trifunctional pyridine scaffold.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents, catalysts, and conditions is explicitly detailed.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: To install an aryl or heteroaryl group at the C6 position, replacing the bromine atom. Mechanistic Rationale: The use of Pd(PPh₃)₄ provides a robust Pd(0) source for oxidative addition into the activated C-Br bond. Potassium carbonate (K₂CO₃) is selected as the base because it efficiently facilitates the transmetalation step by forming a reactive, electron-rich boronate complex from the arylboronic acid [2]. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the lipophilic organic substrates and the inorganic base.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-cyano-4-methoxy-6-bromopyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol) to the solid mixture.

-

Solvent Introduction: Add 10 mL of a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v).

-

Reaction: Purge the reaction vessel with Argon for 5 minutes to remove oxygen (preventing catalyst deactivation). Seal the tube and heat the mixture in an oil bath at 90°C for 12 hours.

-

Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material indicates complete conversion.

-

Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the C6-arylated product.

Protocol 2: Zinc-Catalyzed Tetrazole Formation at the C2 Position

Objective: To convert the C2-cyano group into a 1H-tetrazole ring. Mechanistic Rationale: The direct [3+2] cycloaddition of an azide to an unactivated nitrile is kinetically slow. Zinc bromide (ZnBr₂) is utilized as a Lewis acid catalyst. The Zn²⁺ cation coordinates to the nitrile nitrogen, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the cyano group. This increases its electrophilicity, dramatically accelerating the cycloaddition with the nucleophilic azide anion [3].

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-cyano-4-methoxy-6-bromopyridine (1.0 equiv, 1.0 mmol) in a 1:1 mixture of deionized water and isopropanol (10 mL total volume).

-

Reagent Addition: Carefully add Sodium Azide (NaN₃) (1.5 equiv, 1.5 mmol) followed by Zinc Bromide (ZnBr₂) (1.0 equiv, 1.0 mmol). Safety Note: NaN₃ is highly toxic; handle with extreme care in a well-ventilated fume hood.

-

Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 100°C for 24 hours.

-

Quenching: Cool the reaction mixture to room temperature. Slowly add 1M HCl dropwise until the solution reaches pH 3. Causality: Acidification breaks the intermediate zinc-tetrazolate complex and protonates the tetrazole, causing the highly polar free 1H-tetrazole to precipitate out of the aqueous solution.

-

Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 5 mL) to remove residual inorganic salts. Recrystallize the crude solid from hot ethanol to yield pure 5-(6-bromo-4-methoxypyridin-2-yl)-1H-tetrazole.

Workflow of synthetic diversification from the central pyridine scaffold.

Analytical Characterization Standards

To validate the structural integrity of the synthesized derivatives, standard analytical profiling must be conducted:

-

¹H NMR (400 MHz, CDCl₃): The pyridine core of the starting material will exhibit two distinct singlet-like doublets (meta-coupling, J ≈ 1.5 Hz) in the aromatic region (typically around δ 7.2 - 7.6 ppm), and a sharp singlet for the methoxy group at δ 3.9 ppm.

-

LC-MS (ESI+): The starting material will show a characteristic isotopic doublet for the[M+H]⁺ ion at m/z 213.0 and 215.0 (1:1 ratio), confirming the presence of the single bromine atom.

References

- BLD Pharm. (n.d.). 1805571-44-1 | 6-Bromo-4-methoxypicolinonitrile | BLD Pharm.

- BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis.

- ResearchGate. (2004). Synthesis and characterisation of tetra-tetrazole macrocycles / Crystallographic characterization of the intermediate in the synthesis of tetrazole from nitrile and azide in water.

Orthogonal Functionalization of 6-Bromo-4-methoxypyridine-2-carbonitrile: A Technical Guide for Fragment-Based Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for their utility in fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis. The strategic selection of polyfunctionalized scaffolds is paramount to minimizing synthetic steps while maximizing chemical space exploration.

6-Bromo-4-methoxypyridine-2-carbonitrile (CAS: 1805571-44-1) represents a highly versatile, trifunctional building block. Its unique substitution pattern—combining a reactive halogen, an electron-modulating ether, and a versatile nitrile on a pyridine core—enables orthogonal functionalization. This whitepaper provides an in-depth technical analysis of its nomenclature, mechanistic reactivity, and self-validating experimental protocols designed for high-throughput and scale-up environments.

Nomenclature & Physicochemical Profiling

Accurate nomenclature and physicochemical profiling are the first steps in predicting a molecule's behavior in both synthetic and biological environments. The compound is widely recognized by its IUPAC name, 6-bromo-4-methoxypyridine-2-carbonitrile , though several synonyms are prevalent in commercial catalogs[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction planning and chromatographic method development[1][2]:

| Parameter | Value / Description |

| IUPAC Name | 6-bromo-4-methoxypyridine-2-carbonitrile |

| Common Synonyms | 6-Bromo-4-methoxypicolinonitrile; 2-Bromo-4-methoxy-6-cyanopyridine |

| CAS Registry Number | 1805571-44-1 |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| SMILES String | N#CC1=CC(OC)=CC(Br)=N1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (Nitrile N, Pyridine N, Methoxy O) |

| Rotatable Bonds | 1 |

Mechanistic Insights & Reactivity Mapping

To effectively utilize 6-bromo-4-methoxypyridine-2-carbonitrile, one must understand the causality behind its reactivity. The molecule is a masterclass in electronic push-pull dynamics:

-

C6-Bromo Activation (Electrophilic Hub): The C6-position is highly activated toward oxidative addition by low-valent Palladium(0) species. This activation is driven by the electron-withdrawing nature of the adjacent pyridine nitrogen and the C2-carbonitrile group, which collectively lower the LUMO energy of the C-Br bond[3].

-

C4-Methoxy Modulation (+M Effect): The methoxy group exerts a resonance-donating (+M) effect. While it increases the overall electron density of the pyridine ring (slightly tempering the electrophilicity of the C-Br bond compared to a non-methoxylated analog), it significantly improves the solubility profile and provides a distinct NMR handle for structural elucidation.

-

C2-Nitrile Versatility: The carbonitrile group is synthetically orthogonal to the bromide. It can be reduced to a primary amine (-CH₂NH₂), hydrolyzed to a primary amide or carboxylic acid, or reacted with azides to form a tetrazole (a classic carboxylic acid bioisostere).

Caption: Orthogonal reactivity map of 6-bromo-4-methoxypyridine-2-carbonitrile functional groups.

Self-Validating Experimental Methodologies

A robust chemical protocol must be self-validating—meaning it incorporates built-in analytical checkpoints to prevent downstream failures. Below are two field-proven methodologies for functionalizing this scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling at C6

The Suzuki-Miyaura reaction is the premier method for C-C bond formation at the C6 position[4].

Causality of Reagent Selection:

We utilize

Step-by-Step Workflow:

-

Preparation: In an oven-dried Schlenk flask, charge 6-bromo-4-methoxypyridine-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

(2.5 equiv). -

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

(4:1 v/v, 0.2 M concentration). -

Catalyst Introduction: Add

(0.05 equiv) under a positive stream of Argon. -

Reaction: Heat the mixture to 90 °C for 4–6 hours.

-

Self-Validation Checkpoint 1 (TLC/LC-MS): Sample 10 µL of the organic layer. Dilute in MeCN. LC-MS must show complete disappearance of the starting material mass (

~213/215, 1:1 isotopic pattern for Br) and the appearance of the product mass. -

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous

. -

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Nitrile Reduction

Converting the nitrile to a primary amine without triggering premature dehalogenation of the C6-bromide requires strict chemoselectivity.

Causality of Reagent Selection:

Standard hydrogenation with

Step-by-Step Workflow:

-

Preparation: Dissolve 6-bromo-4-methoxypyridine-2-carbonitrile (1.0 equiv) in anhydrous THF (0.3 M) under Argon at 0 °C.

-

Addition: Dropwise add

(1 M in THF, 3.0 equiv). -

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation Checkpoint 2 (IR Spectroscopy): A rapid IR scan of an evaporated aliquot should show the complete disappearance of the sharp nitrile stretch at ~2230 cm⁻¹.

-

Quenching: Carefully quench with MeOH at 0 °C, followed by 1 M HCl to break the boron-amine complex.

-

Isolation: Basify with 1 M NaOH, extract with DCM, dry, and concentrate to yield the (6-bromo-4-methoxypyridin-2-yl)methanamine.

Caption: Self-validating experimental workflow for high-throughput cross-coupling.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured 6-bromo-4-methoxypyridine-2-carbonitrile, researchers must validate the material against strict analytical standards:

-

¹H NMR (400 MHz, CDCl₃): The spectrum should exhibit two distinct aromatic singlets in the pyridine region (due to the meta-relationship of the protons at C3 and C5, coupling will be minimal, typically

Hz). A sharp three-proton singlet around -

LC-MS (ESI+): The mass spectrum must display a characteristic 1:1 doublet at

213.0 and 215.0 -

HPLC: Purity should be assessed at

nm, ensuring

References

Sources

Picolinonitrile Scaffolds in Medicinal Chemistry: Design, Synthesis, and Covalent Inhibition Mechanisms

Executive Summary

This technical guide analyzes the utility of picolinonitrile (2-cyanopyridine) derivatives as privileged scaffolds in modern drug discovery. Unlike aliphatic nitriles used in drugs like Vildagliptin or Odanacatib, picolinonitriles offer a unique electronic profile where the pyridine ring acts as an electron-withdrawing sink, significantly enhancing the electrophilicity of the cyano group. This guide details the thermodynamics of the nitrile-cysteine interaction, provides a robust palladium-catalyzed synthetic protocol, and presents Structure-Activity Relationship (SAR) data validating the scaffold's efficacy in targeting cysteine proteases (e.g., Cathepsin K, Cruzain, and SARS-CoV-2 Mpro).

Part 1: The Pharmacophore – Electronic Tuning of the Warhead

The picolinonitrile moiety is not merely a structural handle; it is a tunable "warhead" designed for reversible covalent inhibition .

Electronic Activation

In medicinal chemistry, the reactivity of a nitrile warhead is dictated by the electron density at the cyano carbon.

-

Benzonitrile (Baseline): The phenyl ring provides mesomeric donation, rendering the nitrile carbon moderately electrophilic.

-

Picolinonitrile (Activated): The nitrogen atom in the pyridine ring (ortho to the nitrile) exerts a strong inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C≡N bond, making it highly susceptible to nucleophilic attack by thiolate anions (Cys-S⁻) in the enzyme active site.

The "Goldilocks" Zone

While 2-cyanopyrimidines are even more reactive, they often suffer from metabolic instability or non-specific toxicity (glutathione depletion). Picolinonitriles occupy a "Goldilocks" zone: sufficiently reactive to inhibit the target enzyme in the nanomolar range, yet stable enough to avoid rapid systemic clearance.

Part 2: Mechanism of Action – Reversible Thioimidate Formation

The primary mechanism of action for picolinonitrile derivatives involves the formation of a thioimidate adduct . This interaction is reversible, which is advantageous for reducing off-target covalent toxicity (immunogenicity) compared to irreversible inhibitors (e.g., acrylamides).

Mechanistic Pathway[1]

-

Recognition: The pyridine scaffold binds in the S1 or S2 pocket of the protease, positioning the nitrile carbon near the catalytic cysteine.

-

Nucleophilic Attack: The catalytic Cys-S⁻ attacks the nitrile carbon.[1]

-

Stabilization: The resulting anionic nitrogen is stabilized by the "oxyanion hole" (often a backbone amide or His residue), protonating to form the neutral thioimidate.

Visualization of the Reaction Coordinate

Figure 1: Kinetic pathway of reversible covalent inhibition by picolinonitrile derivatives. Note the reversibility (

Part 3: Synthetic Methodology – Pd-Catalyzed Cyanation[1][3]

Traditional synthesis via the Rosenmund–von Braun reaction requires stoichiometric copper(I) cyanide at high temperatures (

Protocol: Synthesis of 5-Substituted-2-Picolinonitrile

Objective: Convert a 2-bromo-5-substituted-pyridine precursor into its corresponding picolinonitrile.

Reagents:

-

Substrate: 2-Bromo-5-arylpyridine (1.0 equiv)

-

Cyanide Source:

(0.2 equiv)[2] -

Catalyst:

(2 mol%) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Base:

(1.0 equiv) -

Solvent: DMA (Dimethylacetamide), anhydrous

Step-by-Step Workflow:

-

Preparation: In a glovebox or under strict

atmosphere, charge a dried Schlenk tube with the bromo-pyridine substrate (1.0 mmol), -

Solvation: Add anhydrous DMA (5 mL). Seal the tube.

-

Reaction: Heat the mixture to 120°C for 12 hours. The solution typically turns from orange to dark brown.

-

Workup (Crucial for purity):

-

Cool to room temperature.[3]

-

Dilute with EtOAc (20 mL) and water (20 mL).

-

Filter through a Celite pad to remove Pd black and iron salts.

-

Wash the organic layer with 5% LiCl solution (3x) to remove DMA (DMA can cause streaking on silica columns).

-

-

Purification: Dry over

, concentrate, and purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Synthetic Logic Diagram

Figure 2: Palladium-catalyzed cyanation workflow using non-toxic ferrocyanide sources.

Part 4: Data Analysis & SAR

The following data illustrates the superior electrophilicity of the picolinonitrile scaffold compared to standard benzonitriles. This thermodynamic advantage translates directly to potency against cysteine proteases.

Comparative Electrophilicity (Theoretical)

Data derived from calculated reaction energies with methanethiol (

| Scaffold Type | Structure | Reactivity Classification | |

| Benzonitrile | Ph-CN | +0.4 | Low (Poor Warhead) |

| Picolinonitrile | Py-2-CN | -3.4 | Optimal (Reversible) |

| Pyrimidine-2-nitrile | Pym-2-CN | -8.1 | High (Potential Toxicity) |

| Aliphatic Nitrile | R-CH2-CN | -2.0 | Moderate |

*Negative values indicate thermodynamically favorable adduct formation (Source: Oballa et al., 2006).

Potency Data: Cathepsin K Inhibition

In a study of peptidyl nitrile inhibitors, replacing the P1-phenyl ring with a pyridine ring resulted in a marked increase in potency due to the enhanced electrophilicity of the warhead.

| Compound ID | Core Scaffold | Warhead | |

| Cmpd A | Benzonitrile | -CN | 450 |

| Cmpd B | Picolinonitrile | -CN | 28 |

| Odanacatib | Fluoroleucine* | -CN | 0.2 |

*Note: Odanacatib uses an aliphatic nitrile. While more potent, the picolinonitrile scaffold is often preferred in early discovery for its rigidity and ability to engage in

References

-

Oballa, R. M., et al. (2006). "A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds." Bioorganic & Medicinal Chemistry Letters.

-

Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.

-

Frizler, M., et al. (2010).[4] "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry.

-

Brogi, S., et al. (2022). "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Molecules.

-

Weissman, S. A., et al. (2005). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry.

Sources

Electronic properties of 2,4,6-trisubstituted pyridine rings

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in late-stage lead optimization where the tuning of a pharmacophore's electronic properties dictates its success or failure. The pyridine ring is a ubiquitous nitrogenous heterocycle in medicinal chemistry, but its inherent electron-deficient nature can lead to metabolic liabilities or suboptimal target engagement.

By strategically functionalizing the 2, 4, and 6 positions (ortho and para to the nitrogen), we can fundamentally rewire the electronic landscape of the pyridine core. This whitepaper provides a comprehensive framework for understanding, predicting, and leveraging the electronic properties of 2,4,6-trisubstituted pyridines. We will explore the causality behind substituent effects, detail self-validating experimental protocols for electronic characterization, and demonstrate how these principles are applied in modern drug development and catalysis.

Theoretical Foundations: Rewiring the Pyridine Core

The basicity, nucleophilicity, and

Hammett Constants and pKa Correlation

The Hammett constant (

-

Electron-Donating Groups (EDGs) (e.g., -OMe, -NH

): Push electron density into the ring via resonance, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and increasing the pKa (making the nitrogen a stronger Lewis base and hydrogen-bond acceptor). -

Electron-Withdrawing Groups (EWGs) (e.g., -CF

, -NO

Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties, specifically HOMO and LUMO energies, are crucial for predicting the nucleophilicity, reactivity, and optical properties of pyridine derivatives[2]. In drug design, tuning the HOMO-LUMO gap is essential for optimizing

Caption: Logical relationship mapping substituent selection to resulting electronic and physicochemical properties.

Quantitative Electronic Properties

To facilitate rational design, the table below synthesizes the impact of various symmetrical and unsymmetrical 2,4,6-substitution patterns on the fundamental electronic parameters of the pyridine core.

Table 1: Electronic Parameters of Selected 2,4,6-Trisubstituted Pyridines

| Substituent Pattern (2, 4, 6) | Hammett | Calculated pKa | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Primary Application Focus |

| -H, -H, -H (Unsubstituted) | 0.00 | 5.23 | -6.91 | -0.04 | 6.87 | Baseline Reference |

| -CH | -0.51 | 7.45 | -6.42 | +0.12 | 6.54 | Ligand Design (Steric/Donor) |

| -OMe, -OMe, -OMe | -0.81 | 8.12 | -5.85 | +0.35 | 6.20 | Optoelectronics / Fluorophores |

| -Ph, -Ph, -Ph | -0.03 | 5.10 | -6.15 | -1.20 | 4.95 | Topoisomerase Inhibitors[3] |

| -CF | +1.08 | < 1.0 | -7.80 | -1.85 | 5.95 | Metabolic Stability (ADME) |

| -Thiophene, -Ph, -Thiophene | -0.15 | 4.85 | -5.60 | -2.10 | 3.50 | Two-Photon Absorption[4] |

Note: Values are aggregated approximations derived from composite DFT calculations (B3LYP/6-31G) and empirical literature to illustrate relative trends.*

Synthetic Methodology: Accessing the 2,4,6-Scaffold

Synthesizing highly substituted pyridines traditionally required harsh conditions. However, modern catalytic methods allow for the rapid assembly of these scaffolds under mild conditions. The following protocol utilizes an Iron-catalyzed aerobic oxidative cleavage and C-N bond construction, a highly efficient method for generating 2,4,6-triaryl pyridines[3].

Protocol 1: Iron-Catalyzed Aerobic Synthesis of 2,4,6-Triarylpyridines

Causality & Rationale: This multi-component reaction (MCR) leverages abundant Iron(II) to catalyze the oxidative tandem condensation of arylalkylketones and benzylamines. Molecular oxygen serves as the terminal green oxidant. The causality of the Iron catalyst is twofold: it acts as a Lewis acid to activate the carbonyl for nucleophilic attack by the amine, and it facilitates the single-electron transfer (SET) required for the oxidative aromatization of the dihydropyridine intermediate into the thermodynamically stable pyridine ring.

Step-by-Step Procedure:

-

Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl methyl ketone (2.0 equiv) and the substituted benzylamine (1.0 equiv).

-

Catalyst Loading: Add Iron(II) triflate[Fe(OTf)

] (5 mol%) as the catalyst. Note: The triflate counterion enhances the Lewis acidity of the Fe(II) center. -

Atmosphere Exchange: Purge the vessel with molecular oxygen (O

) via a balloon. Maintain an O -

Thermal Activation: Heat the solvent-free mixture to 100°C for 12-16 hours. Monitor the consumption of the benzylamine via TLC or LC-MS.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Extract the organic layer, dry over anhydrous Na

SO -

Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 2,4,6-trisubstituted pyridine.

Experimental Workflows for Electronic Characterization

To ensure trustworthiness in drug development, theoretical predictions (DFT) must be self-validated against empirical data. The following workflow combines Cyclic Voltammetry (CV) and UV-Vis spectroscopy to map the frontier orbitals.

Protocol 2: Self-Validating Electrochemical & Photophysical Profiling

Causality & Rationale: Cyclic Voltammetry measures the onset oxidation (

Step-by-Step Procedure:

-

Sample Preparation (CV): Dissolve the pyridine derivative (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

) as the supporting electrolyte. -

Electrochemical Setup: Utilize a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/Ag

(reference). Calibrate against a Ferrocene/Ferrocenium (Fc/Fc -

Measurement: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 50 mV/s. Record the onset potentials.

-

Calculations:

-

Optical Validation: Record the UV-Vis absorption spectrum in a dilute solution (10

M). Determine the onset wavelength (

Caption: Self-validating experimental workflow integrating electrochemistry, spectroscopy, and computational chemistry.

Applications in Drug Development

The precise control over the pyridine nitrogen's basicity and the ring's

-

Target Binding Affinity: The nitrogen lone pair is a classic hydrogen-bond acceptor. By placing EWGs at the 2 and 6 positions, the pKa of the nitrogen can be lowered, reducing its basicity. This is often necessary to prevent non-specific binding or to tune the pKa such that the drug is un-ionized at physiological pH, thereby increasing membrane permeability (ADME optimization).

-

Pharmacophore Scaffolds: 2,4,6-trisubstituted pyridines serve as rigid, directional scaffolds. For instance, specific 2,4,6-trisubstituted pyridine derivatives have been successfully developed as novel B-RAF inhibitors[5] and topoisomerase I/II inhibitors[3]. The 2,4,6-geometry optimally projects substituents into distinct hydrophobic pockets within the enzyme active site, while the tunable electronic core ensures optimal

stacking with aromatic amino acid residues.

By mastering the electronic properties of these heterocycles, drug development professionals can systematically overcome ADME liabilities and enhance target specificity, turning a problematic lead into a viable clinical candidate.

References

-

The Stronger the Better: Donor Substituents Push Catalytic Activity of Molecular Chromium Olefin Polymerization Catalysts. Chemistry—A European Journal. Available at:[Link]

-

Iron-Catalyzed Aerobic Oxidative Cleavage and Construction of C-N Bonds: A Facile Method for Synthesis of 2,4,6-Trisubstituted Pyridines. ResearchGate. Available at:[Link]

-

Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at:[Link]

-

Facile synthesis and exploration of excited state assisted two-photon absorption properties of D–A–D type thiophene–pyridine derivatives. Photochemical & Photobiological Sciences. Available at:[Link]

Sources

- 1. uni-heidelberg.de [uni-heidelberg.de]

- 2. 5-Hydroxypicolinaldehyde|CAS 31191-08-9|Supplier [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis and exploration of excited state assisted two-photon absorption properties of D–A–D type thiophene–pyridine derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Synthesis of 6-Bromo-4-methoxypicolinonitrile from 2,6-dibromo-4-methoxypyridine

Target Product: 6-Bromo-4-methoxypicolinonitrile Content Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The synthesis of 6-bromo-4-methoxypicolinonitrile from 2,6-dibromo-4-methoxypyridine is a critical transformation in the development of complex heterocyclic pharmaceuticals, including cooperative binding modulators and CFTR correctors [1]. The resulting bifunctional scaffold is highly versatile: it possesses a reactive nitrile group (primed for reduction to amines or hydrolysis to amides) and a residual bromo group ready for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Historically, aryl cyanations relied on the Rosenmund-von Braun reaction using stoichiometric copper(I) cyanide at extreme temperatures (>150 °C). However, modern protocols utilize palladium-catalyzed cyanation with zinc cyanide (

Mechanistic Causality & Selectivity

Achieving mono-selectivity on a symmetric 2,6-dibromopyridine substrate requires a deep understanding of the catalytic cycle and the electronic landscape of the intermediate species.

-

Oxidative Addition: The active

catalyst inserts into one of the identical -

Transmetalation:

transfers a cyanide ion to the -

Reductive Elimination: The complex undergoes trans-to-cis isomerization followed by reductive elimination, forming the

bond and regenerating the

Causality of Mono-Selectivity:

Why does the reaction reliably stop at mono-cyanation despite the presence of excess cyanide ions? The installation of the strongly electron-withdrawing cyano group significantly alters the electronic properties of the pyridine ring. While electron-deficient rings can sometimes undergo faster oxidative addition, the newly formed ortho-nitrile group acts as a competing

Figure 1: Catalytic cycle of the Pd-catalyzed mono-cyanation of 2,6-dibromo-4-methoxypyridine.

Reagent Stoichiometry & Literature Correction

Expert Insight: When scaling this reaction from patent literature [1], a critical mathematical discrepancy must be addressed. The reference patent cites the use of 1.55 g of

Table 1: Standardized Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Mass / Vol | mmol | Equivalents | Role |

| 2,6-Dibromo-4-methoxypyridine | 266.92 | 3.20 g | 12.00 | 1.00 | Limiting Reagent |

| Zinc Cyanide ( | 117.43 | 1.55 g | 13.20 | 1.10 | Cyanide Source |

| 1155.56 | 1.76 g | 1.52 | 0.126 | Catalyst (12.6 mol%) | |

| N,N-Dimethylformamide (DMF) | 73.09 | 25.0 mL | - | - | Solvent |

Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the workup phase until the In-Process Control (IPC) criteria are met.

Step 1: Reaction Setup (Inert Atmosphere)

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromo-4-methoxypyridine (3.20 g, 12.0 mmol) and

(1.55 g, 13.2 mmol). -

Add anhydrous DMF (25 mL). Causality: DMF is selected due to its high boiling point (153 °C) and its ability to partially solubilize

, facilitating the transmetalation step. -

Sparge the mixture with dry Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Causality: Oxygen rapidly oxidizes the

catalyst to an inactive -

Quickly add

(1.76 g, 1.52 mmol) under a positive stream of inert gas. Seal the flask.

Step 2: Heating and Execution

-

Submerge the flask in a pre-heated oil bath at 130 °C.

-

Stir vigorously (800+ rpm) for 16 hours. The mixture will transition from a yellow suspension to a dark brown/black mixture as

nanoparticles eventually aggregate.

Step 3: Aqueous Workup

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by pouring it into 250 mL of vigorously stirring ice water. Causality: The ice water serves a dual purpose: it acts as an anti-solvent to precipitate the crude organic product and metallic byproducts, while simultaneously pulling the DMF solvent entirely into the aqueous phase, preventing stubborn emulsions during extraction.

-

Extract the aqueous mixture with Ethyl Acetate (

mL). -

Wash the combined organic layers with saturated aqueous

(brine) ( -

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude residue via silica gel flash chromatography.

-

Elute with a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30). The mono-cyanated product will elute after any unreacted starting material but before any trace di-cyanated impurities.

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target nitrile.

In-Process Controls (IPC) & Troubleshooting

To ensure trustworthiness and reproducibility, validate the reaction using the following parameters:

Table 2: IPC and Corrective Actions

| Step | Analytical Method | Expected Observation | Corrective Action if Failed |

| Reaction (14 h) | TLC (80:20 Hexanes/EtOAc) | Disappearance of SM ( | If SM remains, add 2.5 mol% additional |

| Reaction (14 h) | LC-MS (ESI+) | Major peak at | If |

| Workup | Visual Inspection | Clean phase separation between EtOAc and Aqueous layer. | If emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove Pd black. |

References

- Source: World Intellectual Property Organization (Patent No. WO2020132597A1)

-

Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives Source: European Journal of Inorganic Chemistry, 2003(19), 3513-3526 URL: [Link]

-

Title: Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes Source: Chemical Reviews, 94(4), 1047-1062 URL: [Link]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-4-methoxypicolinonitrile

Introduction: Strategic Importance of Substituted Picolinonitriles

Substituted picolinonitriles, particularly those bearing aryl or heteroaryl groups at the 6-position, are privileged scaffolds in medicinal chemistry and materials science. The unique electronic properties conferred by the nitrile and methoxy groups on the pyridine ring make 6-Bromo-4-methoxypicolinonitrile a valuable, albeit challenging, substrate for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these vital compounds, offering a robust and versatile method for creating C-C bonds.[1][2]

This guide provides an in-depth analysis of the critical parameters governing the successful Suzuki-Miyaura coupling of 6-Bromo-4-methoxypicolinonitrile. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the complexities of this transformation and achieve high-yielding, reproducible results.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-4-methoxypicolinonitrile, forming a Pd(II) complex. The electron-withdrawing nature of the nitrile and the pyridine nitrogen facilitates this step.[5]

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is critically influenced by the choice of base, which activates the boronic acid to form a more nucleophilic borate species.[6][7]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 6-Bromo-4-methoxypicolinonitrile is highly dependent on the careful selection of several key parameters. The following table summarizes a range of conditions that have proven effective for similar heteroaromatic systems and serves as a robust starting point for optimization.

| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Tetrakis(triphenylphosphine)palladium(0) is often a reliable choice for initial screening. Pre-catalysts like Pd(dppf)Cl₂ offer greater air and moisture stability.[8] |

| Ligand | PPh₃, dppf, XPhos, SPhos | For challenging couplings, bulky and electron-rich phosphine ligands such as XPhos or SPhos can accelerate the oxidative addition and reductive elimination steps.[9] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical for activating the boronic acid.[2] Potassium phosphate (K₃PO₄) is often effective for nitrogen-containing heterocycles.[10] Cesium carbonate (Cs₂CO₃) can be beneficial for less reactive substrates. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[11] Dioxane is a frequent choice, but toluene can be a suitable alternative.[1] |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | The stability of the boronic acid is crucial. For unstable boronic acids, consider using the corresponding pinacol ester to prevent protodeboronation.[11] |

| Temperature | 80-120 °C | The reaction temperature needs to be sufficient to drive the reaction to completion without causing degradation of the starting materials or catalyst.[5] |

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of 6-Bromo-4-methoxypicolinonitrile with a generic arylboronic acid. Note: This is a starting point and may require optimization for specific substrates.

Materials:

-

6-Bromo-4-methoxypicolinonitrile

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-4-methoxypicolinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[5]

-

Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[12]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[10]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC.[5]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-4-methoxypicolinonitrile.[5]

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, and bases. Increasing the temperature or reaction time may also be beneficial. The purity of the reagents, especially the boronic acid, is critical.

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, particularly with electron-deficient or unstable boronic acids.[11] Using the corresponding boronate ester (e.g., pinacol ester) can mitigate this problem.[11]

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[11]

-

Incomplete Conversion: If starting material remains, ensure the catalyst has not deactivated. Using a more robust pre-catalyst or increasing the catalyst loading might be necessary. Also, verify the quality and stoichiometry of the base.

Conclusion

The Suzuki-Miyaura coupling of 6-Bromo-4-methoxypicolinonitrile is a powerful and versatile transformation for the synthesis of valuable substituted picolinonitriles. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can overcome the inherent challenges of this substrate. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this pivotal reaction in drug discovery and materials science.

References

-

Lima, C. F. R. A. C., et al. "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." ChemCatChem, vol. 6, no. 5, 2014, pp. 1234-1243. [Link]

-

Billingsley, K. L., and S. L. Buchwald. "A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 47, no. 26, 2008, pp. 4849-4852. [Link]

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2023. [Link]

-

Wikipedia contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. [Link]

-

Barrios-Landeros, F., and J. F. Hartwig. "Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction." Angewandte Chemie International Edition, vol. 47, no. 1, 2008, pp. 2-7. [Link]

-

Wallace, D. J., and C. J. Welch. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." The Journal of Organic Chemistry, vol. 73, no. 1, 2008, pp. 221-227. [Link]

-

Lima, C. F. R. A. C., et al. "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." ChemCatChem, vol. 6, no. 5, 2014, pp. 1234-1243. [Link]

-

Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. [Link]

-

The Chemist's Cookbook. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube, 29 Mar. 2025. [Link]

-

Billingsley, K. L., and S. L. Buchwald. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 47, no. 26, 2008, pp. 4849-4852. [Link]

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts. [Link]

-

Organometallics. "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." ACS Publications. [Link]

-

National Institutes of Health. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." PMC. [Link]

-

PubMed. "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction." PubMed. [Link]

-

Royal Society of Chemistry. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

ACS Publications. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." ACS Publications. [Link]

-

Chemistry LibreTexts. "2.6: Suzuki-Miyaura Coupling." Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C." Organic Chemistry Portal. [Link]

-

ResearchGate. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study." ResearchGate. [Link]

-

Frontiers. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers. [Link]

-

MDPI. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues." MDPI. [Link]

-

ResearchGate. "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions." ResearchGate. [Link]

-

ResearchGate. "A Facile Synthesis of 4- and 6-Aryl-Substituted Steroids by the Suzuki—Miyaura Cross-Coupling Reaction." ResearchGate. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yoneda Labs [yonedalabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 6-Bromo-4-methoxypicolinonitrile

Executive Summary

Functionalized pyridines are ubiquitous in modern drug discovery, serving as core scaffolds for kinase inhibitors[1], lipid kinase modulators[2], and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators[3]. 6-Bromo-4-methoxypicolinonitrile (CAS 1805571-44-1) is a highly versatile, commercially available building block. Its unique substitution pattern—a nitrile at C2, a methoxy at C4, and a bromine at C6—creates a highly tunable electronic environment.

This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to executing regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold, focusing on mechanistic causality and standardized experimental workflows.

Mechanistic Rationale & Regioselectivity

SNAr reactions on pyridine rings are driven by the inherently electron-deficient nature of the heterocycle, which is further exacerbated by electron-withdrawing groups (EWGs). In 6-bromo-4-methoxypicolinonitrile, the C2-nitrile group exerts a strong inductive pull (-I effect), significantly lowering the LUMO energy of the pi-system.

When a nucleophile is introduced, regioselectivity is strictly dictated by two factors:

-

Leaving Group Kinetics: Halogens are vastly superior leaving groups in SNAr compared to alkoxides (Br >> OMe)[4].

-

Meisenheimer Complex Stabilization: Nucleophilic attack at C6 generates a Meisenheimer intermediate where the negative charge is delocalized directly onto the highly electronegative pyridine nitrogen (N1). Attack at C4 also stabilizes the charge on N1, but the poor leaving group ability of the methoxide prevents the elimination step under standard conditions.

Consequently, nucleophilic attack occurs almost exclusively at the C6 position, displacing the bromide ion while leaving the C4-methoxy group intact.

Figure 1. Mechanistic pathway of regioselective SNAr at the C6 position.

Scope of Nucleophiles and Reaction Conditions

The choice of solvent and base is critical. Polar aprotic solvents (DMF, DMSO, NMP) are strongly recommended because they solvate the nucleophile and stabilize the highly polar transition state leading to the Meisenheimer complex without hydrogen-bonding to the nucleophile[5].

Table 1. Optimization of Reaction Conditions based on Nucleophile Class

| Nucleophile Class | Representative Reagents | Base | Solvent | Temp / Time | Expected Yield |

| Cyclic Sec. Amines | Morpholine, Piperazine | DIPEA (2.0 eq) | DMF or NMP | 80 °C, 2-4 h | >85% |

| Primary Amines | Benzylamine, Anilines | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100 °C, 4-12 h | 60-80% |

| Aliphatic Thiols | Benzyl mercaptan | K₂CO₃ (1.5 eq) | MeCN or DMF | 60 °C, 2-4 h | >90% |

| Alkoxides | Sodium methoxide | None (use NaOMe) | MeOH / THF | 65 °C, 6-8 h | 50-70% |

Standardized Experimental Protocols

Figure 2. Standardized experimental workflow for SNAr reactions.

Protocol A: SNAr with Aliphatic/Cyclic Amines

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 6-Bromo-4-methoxypicolinonitrile (1.0 equiv, e.g., 1.0 mmol, 213 mg) in anhydrous DMF (0.2 M, 5.0 mL).

-

Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.2 equiv, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 2.0 mmol).

-

Causality Note: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

-

Execution: Seal the vial and heat the reaction mixture to 80 °C using a heating block. Stir for 2-4 hours.

-

Alternative: For sterically hindered amines, utilize microwave irradiation at 120 °C for 20 minutes to overcome the activation energy barrier[6].

-

-

Self-Validating Monitoring: Monitor the reaction progress via LC-MS. Look for the disappearance of the starting material's characteristic 1:1 isotopic doublet (

213/215 [M+H]⁺) caused by ⁷⁹Br and ⁸¹Br isotopes. The product mass will appear as a single dominant peak, confirming successful bromide displacement. -

Workup: Cool the mixture to room temperature. Quench by adding water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL) to effectively partition and remove residual DMF, followed by a brine wash (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: SNAr with Thiols

-

Preparation: In an oven-dried vial, suspend anhydrous K₂CO₃ (1.5 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

-

Causality Note: Unlike amines, thiols require an inorganic base to be deprotonated into the highly nucleophilic thiolate anion in situ prior to reacting with the electrophile.

-

-

Activation: Add the thiol nucleophile (1.1 equiv) and stir at room temperature for 10 minutes to ensure complete thiolate formation.

-

Execution: Add 6-Bromo-4-methoxypicolinonitrile (1.0 equiv) to the suspension. Heat the mixture to 60 °C for 2-4 hours.

-

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the inorganic salts, and wash the pad thoroughly with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

1. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate. 4 2.[2] Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. 2 3.[5] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Publications. 5 4.[6] Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. 6 5. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. 1 6.[3] Discovery of Icenticaftor (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease. ResearchGate. 3

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Synthesis of Functionalized Pyridines: A Guide to Selectively Targeting 6-Bromo and 2-Cyano Groups

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The ability to precisely modify this heterocycle is paramount for developing new and effective drug candidates. This application note provides a detailed guide to the selective functionalization of 6-bromo-2-cyanopyridine, a versatile building block, by leveraging the distinct chemical reactivity of its bromo and cyano substituents. We will explore the underlying principles that govern this selectivity and provide detailed protocols for achieving a range of desired transformations.

The Dichotomy of Reactivity: Bromo vs. Cyano

The synthetic utility of 6-bromo-2-cyanopyridine lies in the orthogonal reactivity of its two functional groups. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions).[1] This inherent electronic property is the foundation upon which selective functionalization strategies are built.

The 6-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The carbon-bromine bond at an alpha-position to the ring nitrogen is activated, facilitating the oxidative addition of a palladium(0) catalyst, which is often the rate-determining step in these transformations.[1] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Conversely, the 2-cyano group is a versatile electrophile. The carbon atom of the nitrile is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after an acidic workup.[3][4] Furthermore, the cyano group can undergo hydrolysis under basic or acidic conditions to yield a carboxamide (picolinamide) or a carboxylic acid (picolinic acid), respectively.[5][6][7][8] The choice of reaction conditions, particularly the ratio of base to the cyanopyridine, can be used to control the final product.[5][6]

This distinct reactivity profile allows for a stepwise and controlled approach to the synthesis of complex, polysubstituted pyridines.

Strategic Functionalization Pathways

The selective modification of 6-bromo-2-cyanopyridine can be visualized as a decision tree, where the choice of reagents and reaction conditions dictates the synthetic outcome.

Caption: Decision tree for the selective functionalization of 6-bromo-2-cyanopyridine.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of the 6-bromo and 2-cyano groups in a pyridine ring system.

Protocol 1: Selective Functionalization of the 6-Bromo Group via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-bromopyridine derivative to introduce an aryl or heteroaryl substituent.

Rationale: The choice of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable base is crucial for an efficient reaction.[1] The base is required to activate the boronic acid for transmetalation to the palladium center.[9] Degassed solvents are used to prevent the oxidation of the palladium(0) catalyst.

Materials:

-

6-Bromopyridine derivative (1.0 eq.)

-

Aryl or heteroaryl boronic acid (1.1-1.5 eq.)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02-0.05 eq.)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.)

-

1,4-Dioxane or Toluene (degassed)

-

Water (degassed)

-

Round-bottom flask

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a clean, dry round-bottom flask, add the 6-bromopyridine derivative (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed organic solvent and degassed water to the flask.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant 1 (6-Bromopyridine) | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 6-Bromo-2-cyanopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 |

| 6-Bromo-2-cyanopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | ~90-98 |

Table 1: Representative Suzuki-Miyaura Coupling Reactions. Yields are approximate and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Selective Functionalization of the 2-Cyano Group via Grignard Reaction

This protocol outlines the reaction of a 2-cyanopyridine derivative with a Grignard reagent to form a ketone.

Rationale: Grignard reagents are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group.[3][4] The initial addition forms an intermediate imine, which is then hydrolyzed to the corresponding ketone upon acidic workup.[3] It is critical to perform the reaction under anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents.[4]

Materials:

-

2-Cyanopyridine derivative (1.0 eq.)

-

Grignard reagent (e.g., Phenylmagnesium bromide) (1.1-1.2 eq.)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous solution of a weak acid (e.g., saturated aqueous ammonium chloride or 1 M HCl)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and ice bath

Procedure:

-

Set up a dry three-neck flask equipped with a dropping funnel and an inert gas inlet.

-

Place a solution of the 2-cyanopyridine derivative in the appropriate anhydrous solvent in the flask and cool to 0 °C in an ice bath.

-

Slowly add the Grignard reagent solution via the dropping funnel to the stirred solution of the cyanopyridine.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

| Reactant 1 (2-Cyanopyridine) | Reactant 2 (Grignard Reagent) | Solvent | Workup | Product | Yield (%) |

| 6-Bromo-2-cyanopyridine | Phenylmagnesium bromide | THF | 1 M HCl | 6-Bromo-2-benzoylpyridine | ~85[3] |

| 6-Bromo-2-cyanopyridine | Ethylmagnesium bromide | Diethyl ether | sat. NH₄Cl | 6-Bromo-2-propionylpyridine | ~75-85 |

Table 2: Representative Grignard Reactions with 2-Cyanopyridines. Yields are approximate and may vary.

Protocol 3: Selective Hydrolysis of the 2-Cyano Group

This protocol details the controlled hydrolysis of a 2-cyanopyridine to either the corresponding picolinamide or picolinic acid.

Rationale: The hydrolysis of the nitrile group can be controlled to selectively form either the amide or the carboxylic acid.[5][6][7] The use of a catalytic amount of a base, such as sodium hydroxide, at elevated temperatures favors the formation of the picolinamide.[6][7] Conversely, using a stoichiometric excess of base or strong acidic conditions will drive the hydrolysis to the picolinic acid.[5][6]

Materials:

-

6-Bromo-2-cyanopyridine (1.0 eq.)

-

Sodium hydroxide (0.03-0.20 eq.)

-

Water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, combine 6-bromo-2-cyanopyridine and a solution of sodium hydroxide in water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold water, and dry.

-

If no precipitate forms, extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Materials:

-

6-Bromo-2-cyanopyridine (1.0 eq.)

-

Sodium hydroxide (1.5-2.0 eq.) or concentrated hydrochloric acid

-

Water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and heating mantle

Procedure (Basic Hydrolysis):

-

Combine 6-bromo-2-cyanopyridine and an aqueous solution of sodium hydroxide in a round-bottom flask.

-

Heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry.

Procedure (Acidic Hydrolysis):

-

Combine 6-bromo-2-cyanopyridine and concentrated hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

-

Filter, wash with cold water, and dry.

| Starting Material | Reagent | Conditions | Product |

| 6-Bromo-2-cyanopyridine | NaOH (catalytic) | 100-130 °C | 6-Bromo-2-picolinamide |

| 6-Bromo-2-cyanopyridine | NaOH (stoichiometric) | Reflux | 6-Bromo-2-picolinic Acid |

| 6-Bromo-2-cyanopyridine | Conc. HCl | Reflux | 6-Bromo-2-picolinic Acid |

Table 3: Conditions for Selective Hydrolysis of 2-Cyanopyridine.

Troubleshooting and Key Considerations

-

Purity of Starting Materials: Ensure the 6-bromo-2-cyanopyridine is pure to avoid side reactions.

-

Inert Atmosphere: For Suzuki and Grignard reactions, maintaining a strict inert atmosphere is critical for success.

-

Solvent Degassing: Thoroughly degas solvents for palladium-catalyzed reactions to prevent catalyst deactivation.

-

Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagents for optimal results.

-

Temperature Control: Precise temperature control is important, especially for the exothermic Grignard reaction.

-

Workup Procedures: Careful and appropriate workup is essential to isolate the desired product in high purity.

Conclusion